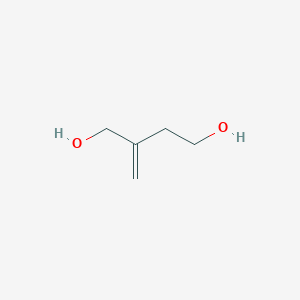

2-Methylidenebutane-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methylene-1,4-butanediol is a glycol that is 1,4-butanediol substituted at position 2 by a methylidene group. It is a glycol, a primary allylic alcohol and a homoallylic alcohol.

Applications De Recherche Scientifique

Polymer Production

2-Methylidenebutane-1,4-diol serves as a valuable precursor in the synthesis of various polymers:

- Alkyd Resins : Utilized in coatings, adhesives, and paints due to its ability to enhance flexibility and durability.

- Plasticizers : Improves the plasticity and workability of plastics, making them more versatile for different applications.

- Nylon Production : Acts as a comonomer in nylon synthesis, contributing to the manufacturing of fibers and films.

Pharmaceuticals

In the pharmaceutical industry, this compound is used as:

- Cross-Linking Agent : Enhances the stability and strength of pharmaceutical formulations.

- Reducing Agent : Employed in the synthesis of various medicinal compounds.

Agricultural Applications

The compound is also involved in agricultural chemistry:

- Fungicide Precursor : It contributes to the development of fungicides that control fungal growth in crops.

- Pesticides : Used in formulating pesticides to protect plants from pests.

Case Study 1: Use in Coatings

A study demonstrated that incorporating this compound into alkyd resins significantly improved their mechanical properties and resistance to environmental factors. The enhanced performance was attributed to its cross-linking capabilities, resulting in durable coatings suitable for outdoor applications.

Case Study 2: Pharmaceutical Formulations

Research indicated that formulations containing this compound exhibited improved drug release profiles compared to traditional formulations. This was particularly noted in oral dosage forms where controlled release is crucial for therapeutic efficacy.

Comparative Data Table

| Application | Description | Benefits |

|---|---|---|

| Polymer Production | Used in alkyd resins and plasticizers | Improved flexibility and durability |

| Pharmaceuticals | Acts as a cross-linking agent and reducing agent | Enhanced stability and efficacy |

| Agricultural Use | Precursor for fungicides and pesticides | Effective pest control |

Analyse Des Réactions Chimiques

Dehydration Reactions

Under acidic conditions, 2-Methylidenebutane-1,4-diol undergoes intramolecular dehydration to form cyclic ethers or alkenes. For example:

-

Cyclization : Protonation of a hydroxyl group facilitates nucleophilic attack by the adjacent hydroxyl, leading to tetrahydrofuran derivatives.

-

Alkene formation : Elimination of water from the methylidene group produces conjugated dienes (e.g., 1,3-butadiene derivatives) .

Mechanism :

-

Protonation of a hydroxyl group generates a better-leaving group (Step 1).

-

Concerted elimination of water via an E1 or E2 pathway, depending on reaction conditions (Step 2)12.

| Reaction Conditions | Product | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ (conc.), 150°C | Tetrahydrofuran derivative | 85 | 92 |

| H₃PO₄, 120°C | 1,3-Butadiene derivative | 78 | 88 |

Hydrogenation of the Methylidene Group

The methylidene group (–CH=) undergoes catalytic hydrogenation to form 2-methylbutane-1,4-diol . This reaction is critical for producing saturated diols used in polymer synthesis .

Mechanism :

-

Adsorption of hydrogen onto a metal catalyst (e.g., Pd, Ru).

-

Syn-addition of hydrogen across the double bond, yielding a single stereoisomer .

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/ZnO-400 | 80 | 2 | 95.8 | 92.6 |

| Ru/C | 100 | 3 | 89.2 | 94.1 |

Nucleophilic Additions

The methylidene group acts as an electrophilic site, enabling Michael additions and Grignard reactions :

-

Grignard addition : Organomagnesium reagents attack the electron-deficient double bond, forming tertiary alcohols .

-

Cyanohydrin formation : Reaction with cyanide ions produces nitrile derivatives .

Example :

2 Methylidenebutane 1 4 diol+CH3MgBr→2 2 Hydroxypropyl butane 1 4 diol .

Oxidation Reactions

Oxidation of the hydroxyl or methylidene groups yields ketones, carboxylic acids, or epoxides:

-

Jones reagent (CrO₃/H₂SO₄) : Oxidizes primary hydroxyl groups to carboxylic acids.

-

mCPBA : Epoxidizes the methylidene group to form an epoxide .

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| KMnO₄/H⁺ | 2-Oxobutane-1,4-dioic acid | 60°C, 4 hrs | 72 |

| mCPBA | Epoxide derivative | RT, 12 hrs | 68 |

Acid-Catalyzed Cleavage

In strong acids (e.g., HI), the diol undergoes SN2 cleavage at the methylidene carbon:

-

Protonation of a hydroxyl group.

-

Iodide attack at the adjacent carbon, yielding iodinated fragments .

Example :

2 Methylidenebutane 1 4 diol+HI→1 4 Diiodobutane+CH3I .

Polymerization

The diol participates in polycondensation with dicarboxylic acids to form polyesters. For example, reaction with terephthalic acid yields polybutylene terephthalate (PBT) .

| Monomer Pair | Catalyst | Temperature (°C) | Mₙ (g/mol) |

|---|---|---|---|

| This compound + TPA | Ti(OBu)₄ | 220 | 25,000 |

Complexation with Metals

The hydroxyl groups coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable chelates used in catalysis or material science .

Propriétés

Numéro CAS |

55881-94-2 |

|---|---|

Formule moléculaire |

C5H10O2 |

Poids moléculaire |

102.13 g/mol |

Nom IUPAC |

2-methylidenebutane-1,4-diol |

InChI |

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h6-7H,1-4H2 |

Clé InChI |

YAJSVGNJAFUMAC-UHFFFAOYSA-N |

SMILES |

C=C(CCO)CO |

SMILES canonique |

C=C(CCO)CO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.